4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
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Description
The compound "4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities. These activities include antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, with the added benefit of low toxicity . The triazole ring is a versatile scaffold for the synthesis of various derivatives with potential biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, as reported in the study of a similar compound, where a crystalline triazole thione was synthesized with excellent yield . Microwave-assisted synthesis is another method used to rapidly produce triazole derivatives, as seen in the preparation of triazolothiadiazoles . Regioselective synthesis is also a common approach to obtain specific triazole derivatives with desired substituents . The basic nucleus for these compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction is used to determine the crystal structure and to support the formation of specific isomers, such as the thione tautomer . The dihedral angles between the triazole ring and other substituents can be significant, as observed in a related compound .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, which occur at the nitrogen atom of the triazole ring . The reactivity of these compounds can be influenced by their molecular electrostatic potential and electronic parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized by their physicochemical tools, including elemental analyses, thermal analysis, and spectroscopic methods . These compounds are typically crystalline, odorless, and insoluble in water but soluble in organic solvents . The melting temperatures and other properties are determined according to pharmacopeial methods . The biological activities of these compounds are often predicted theoretically and can guide the synthesis of new compounds with potential as biological inhibitors .
Scientific Research Applications
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Medicinal Chemistry
- Thiazoles and triazoles are significant classes of organic medicinal compounds .
- They are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .
- These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Some of these derivatives have been approved as drugs .
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Antimicrobial Evaluation
- Thiazole and triazole derivatives have been synthesized and characterized .
- Their antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Antifungal activity was also performed .
- Some of the synthesized compounds showed good MIC values .
- For example, certain compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
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Molecular Docking
- Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .
- The binding affinities of these compounds were determined .
- It was found that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues .
- These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .
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Vitamin B1 (Thiamine) Synthesis
- A thiazole ring is naturally found in Vitamin B1 (thiamine) .
- Thiamine is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism .
- It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
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Chemical Reaction Accelerators
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Antineoplastic Drugs
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Antioxidant, Analgesic, and Anti-inflammatory Agents
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Antiviral Agents
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Diuretic Agents
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Anticonvulsant Agents
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Neuroprotective Agents
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Antitumor or Cytotoxic Drug Molecules
properties
IUPAC Name |
4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMSUPVWZLDOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387947 |
Source
|
Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669750-24-7 |
Source
|
Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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